3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile
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Overview
Description
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as DMFPAA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acrylonitrile derivatives and has shown promising results in various scientific applications.
Mechanism of Action
The exact mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.
Biochemical and Physiological Effects
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation is that the synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One potential area of research is the development of novel 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in greater detail, which could lead to the identification of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in vivo and in clinical trials.
Synthesis Methods
The synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 2-(4-fluorophenyl)acetonitrile with 2,5-dimethyl-1-phenylpyrrole in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. The yield of this reaction is typically in the range of 60-70%.
Scientific Research Applications
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWBKJPIRBSEE-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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